molecular formula C15H19N3O2S2 B5208031 N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine

N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine

Cat. No. B5208031
M. Wt: 337.5 g/mol
InChI Key: SCVGTVXPYUKBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine, also known as TBN-Met, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBN-Met is a synthetic analog of L-methionine, which is an essential amino acid that plays a critical role in protein synthesis, methylation, and transsulfuration pathways.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine is not fully understood, but it is believed to involve the modulation of various cellular pathways such as the methylation and transsulfuration pathways. N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine is structurally similar to methionine, which is a precursor for S-adenosylmethionine (SAM), a critical methyl donor in various cellular processes. N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine may enhance the production of SAM, leading to increased methylation and modulation of gene expression. Additionally, N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine may modulate the transsulfuration pathway, which is involved in the synthesis of glutathione, a critical antioxidant in cells.
Biochemical and Physiological Effects:
N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has been shown to have various biochemical and physiological effects, including the enhancement of memory and cognitive function, inhibition of cancer cell growth and proliferation, and modulation of cellular pathways such as methylation and transsulfuration. N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has also been shown to have antioxidant properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine is its synthetic nature, which allows for the production of large quantities of the compound for use in various experiments. Additionally, N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has been shown to be stable in various conditions, making it a reliable tool for research. However, one limitation of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine is its relatively new status, which means that there is still much to be discovered about its mechanism of action and potential applications.

Future Directions

There are several future directions for N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine research, including the exploration of its potential as a treatment for cognitive disorders such as Alzheimer's disease, the development of anticancer drugs based on N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine, and the investigation of its potential as a lead compound for the development of novel drugs that target specific cellular pathways. Additionally, further studies are needed to fully understand the mechanism of action of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine involves the condensation of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with L-methionine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom with the amino group of methionine, resulting in the formation of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine. The purity and yield of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has been shown to enhance memory and cognitive function in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of anticancer drugs. In drug discovery, N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine has been used as a lead compound for the development of novel drugs that target specific cellular pathways.

properties

IUPAC Name

4-methylsulfanyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-21-7-6-10(15(19)20)18-13-12-9-4-2-3-5-11(9)22-14(12)17-8-16-13/h8,10H,2-7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGTVXPYUKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfanyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid

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